4-(3,5-Dimethylphenyl)piperidine
Overview
Description
4-(3,5-Dimethylphenyl)piperidine is an organic compound with the molecular formula C13H19N. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a 3,5-dimethylphenyl group attached to the piperidine ring.
Scientific Research Applications
4-(3,5-Dimethylphenyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Future Directions
Piperidine derivatives, including 4-(3,5-Dimethylphenyl)piperidine, represent one of the most important synthetic medicinal blocks for drug construction. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is involved in the sm cross-coupling reaction, which is a key process in the synthesis of various organic compounds .
Result of Action
Its involvement in sm cross-coupling reactions suggests that it plays a role in the formation of carbon–carbon bonds, which are fundamental in the structure of organic compounds .
Action Environment
The success of sm cross-coupling reactions, in which this compound may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylphenyl)piperidine can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylbenzyl chloride with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which offer advantages in terms of scalability and efficiency. For instance, the use of Grignard reagents in a continuous flow setup can provide high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide: Another piperidine derivative with potential therapeutic applications.
3,5-Dimethylphenylpiperidine: Lacks the 4-substituent but shares similar structural features.
Uniqueness
4-(3,5-Dimethylphenyl)piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethylphenyl group can enhance its binding affinity to certain receptors, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-7-11(2)9-13(8-10)12-3-5-14-6-4-12/h7-9,12,14H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINXWXLQELNOAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCNCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.